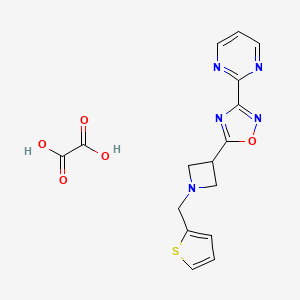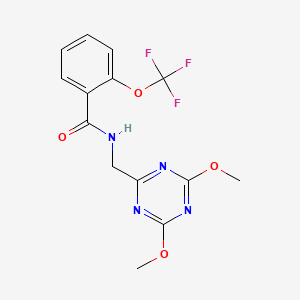
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, also known as BBPQ, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.
Applications De Recherche Scientifique
Hypotensive Agents
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one and its derivatives have been investigated for their potential as hypotensive agents. For instance, Kumar et al. (2003) synthesized a series of 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones, which exhibited hypotensive activity ranging from 10-90 mmHg. The most active compound in this series demonstrated a significant blood pressure-lowering activity (Kumar, Tyagi, & Srivastava, 2003).
Antimicrobial and Anticancer Potential
The compound has also been a part of studies exploring its antimicrobial and anticancer potential. Deep et al. (2013) synthesized derivatives involving thiazolidin-4-ones clubbed with quinazolinone, which showed promising antimicrobial and anticancer activities. Notably, one of the derivatives was more potent than the standard drug 5-fluorouracil in inhibiting human colon cancer cells (Deep et al., 2013).
Antihistaminic Agents
Alagarsamy et al. (2005) investigated novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, synthesized from a derivative of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound being equipotent to chlorpheniramine maleate, a reference standard (Alagarsamy, Giridhar, & Yadav, 2005).
Protein Interaction Studies
The interaction between a related compound, (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylthiazole, and Albumin Human was studied by Fen (2014). This research provides insights into the binding mechanisms and conformational changes of human serum albumin, which is crucial for understanding drug-protein interactions (Fen, 2014).
Propriétés
IUPAC Name |
2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-16-12-10-15(11-13-16)14-23-25-21-24-19-9-5-4-8-18(19)20(27)26(21)17-6-2-1-3-7-17/h1-14H,(H,24,25)/b23-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCASZXCBUAILD-OEAKJJBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)
![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)
![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)
![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)
![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)
